(5R)-5-phenyloxolan-2-one
Description
Overview of Lactone Chemistry in Organic Synthesis and Natural Products Research
Lactones are cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. numberanalytics.comquimicaorganica.orgwikipedia.org This class of compounds is fundamental to organic chemistry, primarily due to their widespread presence in nature and their utility as versatile intermediates in synthetic chemistry. numberanalytics.commdpi.com The γ-butyrolactone moiety, in particular, is a privileged structure found in numerous natural products that exhibit a wide array of biological activities, including antifungal and anti-inflammatory effects. mdpi.comresearchgate.net
The synthesis of lactones has been a significant focus of research, leading to the development of numerous methods such as intramolecular cyclization of hydroxy acids, halolactonization, and catalytic asymmetric syntheses. numberanalytics.comquimicaorganica.orgnih.gov These methods are crucial for accessing complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The stability of the five-membered γ-lactone ring makes 4-hydroxy acids prone to spontaneous cyclization, a characteristic that is heavily exploited in organic synthesis. wikipedia.org
The Oxolan-2-one Core Structure: Prevalence and Importance in Chiral Molecule Synthesis
The oxolan-2-one, or γ-butyrolactone, ring is a prevalent scaffold in a vast number of natural and unnatural molecules with significant biological activity. nih.govnih.gov Its importance in synthetic chemistry is particularly pronounced in the field of asymmetric synthesis, where it serves as a prominent chiral building block for creating diverse and complex optically active compounds. nih.govchiralpedia.comchiralpedia.com
The development of catalytic asymmetric methods to produce enantiomerically pure or enriched γ-lactones is a key area of modern organic synthesis. nih.govchiralpedia.com These strategies include copper-catalyzed radical oxyfunctionalization of alkenes, organocatalytic approaches, and enzyme-mediated reactions, which allow for the efficient and selective construction of chiral centers. nih.govdntb.gov.uarsc.org The ability to synthesize specific stereoisomers of the oxolan-2-one core is critical, as different enantiomers of a molecule often exhibit vastly different biological and pharmacological properties. chiralpedia.comnih.gov
| Method Type | Description | Catalyst/Reagent Examples | Ref |
| Catalytic Asymmetric Halolactonization | Cyclization of unsaturated carboxylic acids using a halogen source in the presence of a chiral catalyst. | Chiral bifunctional sulfide (B99878) catalysts | nih.govresearchgate.net |
| Copper-Catalyzed Radical Oxyfunctionalization | Enantioselective difunctionalization of alkenes to provide access to a wide range of chiral lactone building blocks. | Copper complexes with chiral ligands | nih.gov |
| Organocatalytic Synthesis | Use of small chiral organic molecules to catalyze the enantioselective formation of the lactone ring. | Chiral Lewis bases, (S)-diphenylprolinol silyl (B83357) ether | rsc.orgnih.gov |
| Enzymatic Synthesis | Utilization of enzymes, such as ene reductases and alcohol dehydrogenases, for stereoselective reductions and cyclizations. | Ene reductase, Alcohol dehydrogenase | dntb.gov.ua |
| Dynamic Kinetic Resolution (DKR) | Conversion of a racemic mixture of a precursor (e.g., γ-keto carboxylic acids) into a single enantiomer of the product. | Ruthenium-based catalysts | rsc.orgprinceton.edu |
Stereochemical Significance of the (5R)-Configuration in Oxolan-2-one Derivatives
Stereochemistry is a critical determinant of biological activity. nih.govoup.com In the context of oxolan-2-one derivatives, the specific spatial arrangement of substituents on the lactone ring dictates how the molecule interacts with chiral biological targets like enzymes and receptors. chiralpedia.com The designation (5R) refers to the absolute configuration at the C5 position of the oxolan-2-one ring, indicating a specific three-dimensional orientation of the substituent at this stereocenter.
The significance of the (5R)-configuration is profound. In pharmaceutical and medicinal chemistry, one enantiomer may possess the desired therapeutic effect while the other could be inactive or even detrimental. chiralpedia.com Therefore, the ability to synthesize stereochemically pure compounds like (5R)-5-phenyloxolan-2-one is paramount for developing selective therapeutic agents. Furthermore, chiral lactones with a defined stereochemistry, such as the (5R)-isomer, are invaluable chiral building blocks. They serve as starting materials in the total synthesis of complex natural products and other biologically active molecules, where the retention of this specific stereocenter is crucial for the stereochemical integrity of the final product. nih.govbeilstein-journals.org The stereochemistry of the lactone ring junction has been shown to be a major determinant of the protective role of secondary metabolites in plants, influencing plant fitness. nih.gov
Contextualizing this compound within the Landscape of Chiral γ-Lactones
This compound is a specific example of a chiral γ-lactone that features a phenyl group at the C5 position. This substitution pattern places it within the category of γ-aryl-γ-lactones. The presence of the aromatic phenyl ring combined with the defined (5R) stereocenter makes this compound a noteworthy target in organic synthesis.
Within the vast family of chiral γ-lactones, which includes alkyl-substituted, fused-ring, and functionally diverse derivatives, this compound stands out as a valuable synthetic intermediate. mdpi.comnih.gov The phenyl group can be chemically modified, and the lactone ring can be opened in a stereospecific manner to yield other chiral molecules, such as γ-hydroxy acids. wikipedia.orgnih.gov Its structure is a key component in the synthesis of more complex chiral frameworks. The development of enantioselective methods to access compounds like this compound is driven by the continuous demand for enantiopure building blocks for drug discovery and materials science. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(5R)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 |
InChI Key |
AEUULUMEYIPECD-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Control and Chiral Recognition in Oxolan 2 One Systems
Diastereoselective and Enantioselective Control in the Formation of (5R)-5-phenyloxolan-2-one and Related Structures
The synthesis of enantiomerically pure γ-butyrolactones, such as this compound, is a significant focus in organic chemistry. nih.gov Various strategies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry during their formation.
Catalytic asymmetric synthesis is a powerful tool for accessing optically active γ-butyrolactones. nih.govresearchgate.net For instance, the enantioselective hydrogenation of corresponding butenolides catalyzed by rhodium (Rh) or ruthenium (Ru) complexes with chiral ligands like BINAP can produce 3,4-disubstituted γ-butyrolactones in high yields and enantiomeric excess (ee). researchgate.net Another approach involves the catalytic asymmetric 1,4-addition of phenylboronic acid to a γ,δ-unsaturated carbonyl compound. The use of a chiral rhodium catalyst with (R)-BINAP ligands has been shown to yield the precursor to (2R,5S)-5-phenyloxolane derivatives with ee values exceeding 90%.
Enzyme-catalyzed reactions also offer a high degree of stereocontrol. One-pot, two-enzyme sequential cascades using an enoate reductase and an alcohol dehydrogenase have been employed for the synthesis of chiral γ-butyrolactones, achieving high yields (up to 90%) and excellent enantioselectivity (98–>99% ee). figshare.com
Furthermore, diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers. For example, the addition of allylstannanes to (S)-4,5-dihydro-5-phenyl-2H-oxazinone under Brønsted acid catalysis yields 2-allylmorpholinones with high diastereoselectivity (up to a diastereomeric ratio of 14.2:1). nih.gov Similarly, sequential spirocyclopropanation and Cloke-Wilson rearrangement reactions have been developed to synthesize trans-β,γ-disubstituted γ-butyrolactones with excellent diastereoselectivities. nih.gov
Table 1: Examples of Stereoselective Syntheses of γ-Butyrolactone Derivatives
| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |
| Catalytic Asymmetric Hydrogenation | BINAP-Rh or Ru complexes | Butenolides | 3,4-Disubstituted γ-butyrolactones | High ee | researchgate.net |
| Catalytic Asymmetric 1,4-Addition | Rh-(R)-BINAP | (E)-4-phenylbut-3-en-2-one and phenylboronic acid | Precursor to (2R,5S)-5-phenyloxolane | >90% ee | |
| Enzymatic Cascade | Enoate reductase, Alcohol dehydrogenase | Ethyl 4-oxo-pent-2-enoates | Chiral γ-butyrolactones | 98–>99% ee | figshare.com |
| Diastereoselective Allylstannane Addition | Brønsted acid | (S)-4,5-dihydro-5-phenyl-2H-oxazinone | 2-Allylmorpholinones | up to dr 14.2:1 | nih.gov |
Chiral Resolution Techniques for Oxolan-2-one Racemates
When a stereoselective synthesis is not feasible, the separation of a racemic mixture into its individual enantiomers, known as chiral resolution, becomes necessary. wikipedia.org
Enzymatic Kinetic Resolution is a widely used technique for resolving racemic γ-butyrolactones. This method relies on the differential reaction rates of two enantiomers with an enzyme. taylorandfrancis.com For example, porcine pancreas lipase (B570770) (PPL) has been used for the enantioselective hydrolysis of racemic methyl 2-methyl-4-oxopentanoate, a precursor to chiral γ-butyrolactones. tandfonline.com Similarly, lipase B from Candida antarctica has been effectively used for the kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones via transesterification, yielding optically active products with high enantiomeric excesses (92%–98%). researchgate.net The use of α-chymotrypsin and aminoacylase (B1246476) as enantiocomplementary enzymes has also been successful in the resolution of biologically relevant paraconic acids. nih.gov
Diastereomeric Salt Formation is a classical resolution method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgpharmtech.com For racemic amines, chiral acids like (R)-mandelic acid can be used as resolving agents.
Chiral Chromatography provides a direct method for separating enantiomers. lcms.cz Chiral high-performance liquid chromatography (HPLC) using columns with cellulose-based stationary phases is effective for resolving enantiomers of oxolane intermediates.
Table 2: Chiral Resolution Techniques for Oxolan-2-one Racemates and Precursors
| Technique | Resolving Agent/Enzyme | Substrate | Outcome | Reference |
| Enzymatic Kinetic Resolution | Porcine Pancreas Lipase (PPL) | Racemic methyl 2-methyl-4-oxopentanoate | Enantiomerically enriched methyl (2R)-(+)-2-methyl-4-oxopentanoate | tandfonline.com |
| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Optically active (+)-(4S,5R,6S)-hydroxylactones and (+)-(4R,5S,6R)-propionates (92%–98% ee) | researchgate.net |
| Diastereomeric Salt Formation | (R)-Mandelic acid | Racemic [(2R,5S)-5-phenyloxolan-2-yl]methanamine | Separation of diastereomeric salts | |
| Chiral HPLC | Cellulose-based stationary phase | Enantiomers of oxolane intermediates | Direct separation of enantiomers |
Methodologies for Determining and Confirming the Absolute Configuration of 5-Phenyloxolan-2-one Derivatives
Determining the absolute spatial arrangement of atoms in a chiral molecule is crucial. wikipedia.org Several spectroscopic and crystallographic techniques are employed for this purpose.
X-ray Crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.orgpurechemistry.org This technique provides a three-dimensional map of the electron density, revealing the precise arrangement of atoms in the crystal lattice. purechemistry.orgiucr.orgnih.gov For instance, the crystal structure of γ-butyrolactone has been determined by X-ray powder diffraction at low temperatures. iucr.orgnih.gov
Chiroptical Spectroscopy , which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of a chiral molecule with left and right circularly polarized light. purechemistry.orgmetu.edu.tr The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing it to the spectra of known compounds or to spectra predicted by computational methods. purechemistry.org
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, such as Mosher's acid, can be used to determine the absolute configuration. researchgate.net The reaction of a chiral alcohol with a chiral derivatizing agent forms diastereomers that exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration. beilstein-journals.org
Computational Methods , such as Density Functional Theory (DFT), can be used to predict the chiroptical properties (e.g., optical rotation, CD spectra) of a molecule with a given absolute configuration. frontiersin.org By comparing the calculated properties with the experimental data, the absolute configuration can be assigned. frontiersin.org
Impact of Stereoisomerism on Chemical Reactivity and Selectivity
The stereochemistry of oxolan-2-one derivatives significantly influences their chemical reactivity and the stereochemical outcome of their reactions. rsc.orgacs.org
In diastereoselective reactions , the existing stereocenters in a molecule can direct the formation of new stereocenters. For example, the sequential dialkylation of (S)-γ-[(trityloxy)methyl]-γ-butyrolactone proceeds in a highly stereoselective and predictable manner, allowing for the efficient construction of quaternary carbon centers. acs.org Similarly, in the synthesis of β-amino-γ-substituted-γ-butyrolactones, the conjugate addition of a homochiral lithium amide to a homochiral α,β-unsaturated ester proceeds under the dominant stereocontrol of the lithium amide. rsc.org
The stereochemical configuration can also impact intramolecular interactions, which in turn affect reactivity and conformational preferences. For example, in β-hydroxy-α-sulfenyl-γ-butyrolactones, attractive 1,4-intramolecular interactions between the sulfur atom and both the carbonyl and hydroxyl oxygens have been observed in X-ray structures. acs.org These noncovalent interactions are the driving force for the preference of these molecules to adopt a syn configuration and can control the stereoselectivity of reactions. acs.org
Furthermore, the stereochemistry of a chiral catalyst or reagent dictates the enantioselectivity of a reaction. In the asymmetric synthesis of β,β-disubstituted γ-butyrolactones, the stereoselectivity is achieved through the use of a chiral auxiliary, (S)-γ-trityloxymethyl-γ-butyrolactone, followed by a lactone carbonyl transposition. oup.com
Mechanistic and Theoretical Investigations of Reactions Involving Oxolan 2 One Derivatives
Elucidation of Reaction Mechanisms for the Synthesis of 5-Phenyloxolan-2-one
The synthesis of γ-lactones, such as 5-phenyloxolan-2-one, can be achieved through various mechanistic pathways, often involving the cyclization of a precursor molecule. The specific mechanism dictates the reaction's efficiency, regioselectivity, and stereoselectivity. Common strategies include the intramolecular cyclization of halo- or hydroxy-carboxylic acids, the oxidation of diols, and metal-catalyzed reactions.
One prominent pathway is the catalytic asymmetric hydrolactonization of γ,δ-unsaturated carboxylic acids. acs.orgnih.gov This method provides a direct and atom-economical route to chiral lactones. acs.org Another powerful approach involves the palladium-catalyzed dehydrogenation of free aliphatic acids, which can create β-alkylidene-γ-lactones in a single step. nih.gov Furthermore, visible light-iodine-mediated intermolecular carboesterification of styrenes with carbonyls presents a metal-free alternative for synthesizing γ-lactones. acs.org Gold-catalyzed reactions, such as the arylation-lactonization of γ-alkenoic acids, also offer an effective route, proceeding through a detailed Au(I)/Au(III) catalytic cycle. acs.orgacs.org The mechanism often involves the activation of an alkene or alkyne followed by an intramolecular nucleophilic attack by a carboxylic acid or alcohol group. For instance, in some lactonization reactions, the formation of a five-membered ring is kinetically favored over a six-membered ring. e3s-conferences.org The choice of catalyst and reaction conditions is crucial, as it can steer the reaction towards the desired product by stabilizing specific intermediates and transition states.
Transition State Analysis and Reaction Pathway Determination
Understanding the intricate details of a reaction's progress from reactants to products requires the characterization of its potential energy surface, with a particular focus on transition states. Transition state calculations, often performed using computational methods like Density Functional Theory (DFT), provide critical kinetic and thermodynamic information that helps to elucidate the cyclization mechanism and predict the enantioselectivity of the products. e3s-conferences.org By analyzing the structure and energy of transition states, chemists can understand the molecular interactions that govern the chemical outcome. e3s-conferences.org
For lactone synthesis, two primary mechanistic pathways are often considered: a stepwise route involving protonation followed by a stereoselective cyclization, or a concerted, asynchronous mechanism. acs.orgnih.gov In the case of a gold-catalyzed arylation-lactonization, DFT calculations have identified distinct cis and trans mechanistic pathways, each with different rate-determining steps and activation barriers. acs.orgacs.org For example, the lactonization step itself can have significantly different kinetic barriers depending on the conformation of the transition state complex. acs.orgacs.org
Similarly, in a catalytic asymmetric hydrolactonization, analysis of the transition state revealed an asynchronous concerted mechanism where alkene protonation slightly precedes the ring-closing C–O bond formation. acs.orgnih.gov The computed energy difference between the two stereodetermining transition state structures can accurately predict the stereochemical outcome of the reaction, aligning well with experimental observations. acs.orgnih.gov In some complex reactions, post-transition state bifurcations can occur, where a single transition state leads to multiple products, complicating the reaction pathway and affecting product ratios. rsc.org These detailed analyses are invaluable for rationally designing new catalysts and optimizing reaction conditions to favor the desired reaction pathway. acs.orge3s-conferences.org
Kinetic and Thermodynamic Studies of Oxolan-2-one Forming Reactions
The final composition of a reaction mixture is determined by the interplay between reaction kinetics and thermodynamics. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product. wikipedia.orglibretexts.org Reaction conditions such as temperature, pressure, and solvent can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org
For oxolan-2-one forming reactions, kinetic and thermodynamic parameters can be determined experimentally and computationally. Eyring analysis, for instance, can be used to determine the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) from temperature-dependent rate data. nih.gov A study on a catalytic asymmetric hydrolactonization provided the following thermodynamic activation parameters:
| Parameter | Value | Unit |
|---|---|---|
| Activation Enthalpy (ΔH‡) | 15.5 ± 0.3 | kcal mol–1 |
| Activation Entropy (ΔS‡) | -20.7 ± 1.0 | cal mol–1K–1 |
| Gibbs Free Energy of Activation (ΔG‡) | 22.0 ± 0.5 | kcal mol–1 |
The negative activation entropy suggests a more ordered transition state compared to the reactants, which is expected for a cyclization reaction. nih.gov Hammett analysis can also provide insight into the nature of the transition state by revealing the extent of charge accumulation at the reaction center during the rate-determining step. nih.gov In gold-catalyzed lactonization, DFT calculations show that the kinetic barrier for the lactonization step can be a critical factor, with activation energies varying based on the transition state conformation. acs.orgacs.org These studies highlight that for the synthesis of a specific stereoisomer like (5R)-5-phenyloxolan-2-one, conditions favoring kinetic control are essential, as thermodynamic control would likely lead to a mixture of isomers. wikipedia.org
Computational Chemistry Approaches to Understand Stereocontrol and Reactivity
Computational chemistry has become an indispensable tool for investigating the mechanisms of complex organic reactions and understanding the origins of stereoselectivity. For reactions involving oxolan-2-one derivatives, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights that are often difficult to obtain through experiments alone. These computational approaches allow for the detailed examination of reaction intermediates, transition states, and the dynamic interactions between catalysts and substrates that dictate the stereochemical outcome.
Density Functional Theory (DFT) Studies of Reaction Intermediates
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. acs.org In the context of synthesizing chiral lactones, DFT calculations are crucial for elucidating reaction mechanisms and rationalizing stereoselectivity. acs.orgacs.orgacs.org By modeling the key intermediates and transition states, researchers can construct a comprehensive energy profile of the catalytic cycle. acs.orgacs.org
For example, DFT studies on the gold-catalyzed desymmetric lactonization of alkynylmalonic acids have successfully identified the transition state geometries responsible for the observed enantioselectivity. researchgate.net These calculations revealed that noncovalent interactions, such as hydrogen bonding between the substrate and a chiral ligand, play a pivotal role in stabilizing one transition state over the other. researchgate.net Similarly, in the stereoselective annulation reaction to form spirooxindole lactones, DFT analysis has unraveled the complex interplay of a chiral N-heterocyclic carbene (NHC) catalyst and a Lewis acid. acs.org The calculations identified the key mechanistic steps, including the formation of a Breslow intermediate and an enantioselective C–C bond formation, and showed that weak interactions like C–H···O and C–H···π are vital for stabilizing the transition state leading to the major stereoisomer. acs.org DFT can also predict how the presence of additives or co-catalysts, such as a Lewis acid, can lower activation barriers for key steps like C-C bond formation and intramolecular proton transfer. acs.org
The following table summarizes findings from a DFT study on a catalytic asymmetric hydrolactonization, highlighting the calculated energy difference between the major and minor transition states, which correlates with the experimental enantiomeric ratio.
| Parameter | Value (Computed) | Value (Experimental) |
|---|---|---|
| Stereoselectivity (Major:Minor) | 94.5 : 5.5 | 93 : 7 |
| ΔΔG‡ (kcal mol–1) | 1.81 | 1.7 |
This excellent agreement between theory and experiment underscores the predictive power of DFT in understanding and designing stereoselective catalytic reactions for the synthesis of compounds like this compound. acs.orgnih.gov
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
While DFT provides static pictures of intermediates and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of the catalytic process, capturing the conformational flexibility of the catalyst and substrate and the explicit role of the solvent. pnas.org MD simulations are particularly valuable for studying enzyme-catalyzed reactions and large catalytic systems where subtle conformational changes can have a profound impact on stereoselectivity. pnas.orgnih.gov
In the study of ketoreductases, enzymes that can produce chiral alcohols as precursors to lactones, MD simulations have been used to rationalize the stereochemical outcomes of reductions. pnas.org These simulations revealed that mutations distant from the active site can alter the conformational preferences of a flexible substrate-binding loop, which in turn changes the shape of the active site and dictates which diastereomeric transition state is more stable. pnas.org By simulating the enzyme-substrate complexes, researchers can analyze the distribution of catalytically competent poses, where the substrate is correctly oriented for reaction, and correlate this with the experimentally observed enantiomeric ratio. pnas.org
Similarly, MD simulations combined with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been employed to uncover the detailed mechanism of enzymatic C-N and C-C bond formations. nih.govacs.org These studies can explain how specific amino acid residues in an enzyme's active site act to accelerate the reaction and provide stereocontrol. nih.gov The simulations can track crucial events like the binding of the substrate, the conformational changes that lead to a catalytically active state, and the final product release. pnas.orgacs.org This computational approach provides a powerful method for understanding how a catalyst's dynamic behavior and its specific interactions with the substrate guide the formation of a single stereoisomer, a critical aspect in the synthesis of enantiopure compounds like this compound.
Structural Modification and Analogues of 5r 5 Phenyloxolan 2 One: Chemical and in Vitro Biological Contexts
Design Principles for Novel 5-Substituted Oxolan-2-one Derivatives
The design of novel 5-substituted oxolan-2-one derivatives is guided by several key principles aimed at achieving specific chemical and biological outcomes. These principles often revolve around modifying the steric and electronic properties of the molecule to influence its reactivity, stability, and interactions with biological targets.
A primary consideration is the nature of the substituent at the 5-position. The introduction of various functional groups, such as alkyl, aryl, or heteroaryl moieties, can significantly alter the lipophilicity and polarity of the molecule. This, in turn, can affect its solubility and ability to cross biological membranes. For instance, the incorporation of fluorinated groups can enhance metabolic stability and binding affinity to target proteins.
Another design principle involves the stereochemistry at the C5 position. The chirality of this center is often crucial for biological activity, as enantiomers can exhibit different, and sometimes opposing, physiological effects. sciopen.com Therefore, the design of novel derivatives often focuses on stereoselective syntheses to obtain enantiomerically pure compounds.
Furthermore, the modification of the lactone ring itself is a key aspect of the design process. While the five-membered γ-lactone ring is a common structural feature, its reactivity can be modulated by the introduction of substituents on the ring or by altering the ring size to a δ-lactone (a six-membered ring). fraterworks.com These modifications can influence the susceptibility of the lactone to hydrolysis and other chemical transformations.
The design of hybrid molecules, where the oxolan-2-one scaffold is coupled with other pharmacologically active moieties, is another important strategy. mdpi.com This approach aims to create multifunctional molecules with enhanced or novel biological activities. For example, linking the oxolan-2-one ring to a known DNA intercalator could generate a compound with potential anticancer properties. mdpi.com
The following table summarizes key design principles for novel 5-substituted oxolan-2-one derivatives:
| Design Principle | Objective | Example of Modification |
|---|---|---|
| Modification of the 5-substituent | Alter lipophilicity, polarity, and steric bulk | Introduction of alkyl, aryl, or halogenated groups |
| Control of Stereochemistry | Achieve specific biological activity and reduce off-target effects | Stereoselective synthesis of (R) or (S) enantiomers |
| Modification of the Lactone Ring | Modulate chemical reactivity and stability | Introduction of substituents on the ring or alteration of ring size |
| Hybrid Molecule Design | Create multifunctional compounds with novel activities | Coupling with other pharmacologically active moieties |
Synthetic Routes to Stereochemically Defined Analogues of (5R)-5-phenyloxolan-2-one
The synthesis of stereochemically defined analogues of this compound is a significant area of research in organic chemistry. nih.gov The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure compounds, which are essential for studying their biological activities.
One common approach involves the use of chiral starting materials. For example, the synthesis can begin with a chiral epoxide, which is then opened with a suitable nucleophile to introduce the desired substituent at the C5 position. Subsequent cyclization then yields the chiral lactone.
Another powerful strategy is the use of chiral catalysts in asymmetric reactions. acs.org For instance, the asymmetric hydrogenation of a suitable precursor, such as a γ-keto acid or ester, can provide the desired chiral γ-hydroxy acid, which can then be cyclized to the lactone.
The use of chiral auxiliaries is also a well-established method for the stereoselective synthesis of γ-butyrolactones. researchgate.net In this approach, a chiral auxiliary is attached to the starting material, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.
More recently, biocatalytic methods have emerged as a green and efficient alternative for the synthesis of chiral lactones. Enzymes, such as lipases and dehydrogenases, can catalyze reactions with high enantioselectivity under mild conditions.
The following table provides an overview of synthetic routes to stereochemically defined analogues of this compound:
| Synthetic Route | Key Features | Example Reaction |
|---|---|---|
| Chiral Starting Materials | Utilizes readily available chiral precursors | Nucleophilic opening of a chiral epoxide |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity | Asymmetric hydrogenation of a γ-keto acid |
| Chiral Auxiliaries | Uses a removable chiral group to direct stereochemistry | Aldol (B89426) reaction with a chiral auxiliary-bearing substrate |
| Biocatalysis | Employs enzymes for high enantioselectivity | Enzymatic resolution of a racemic lactone |
Exploration of Structural-Activity Relationships (SAR) in a Chemical and In Vitro Context
The systematic exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the this compound scaffold influence its chemical and biological properties. SAR studies involve synthesizing a series of analogues with systematic variations in their structure and then evaluating their properties.
Modulating Oxolan-2-one Structure for Altered Reactivity
The chemical reactivity of the oxolan-2-one ring can be modulated by introducing substituents at various positions. The electronic nature of the substituent at the C5 position can influence the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. For example, electron-withdrawing groups can increase the reactivity of the lactone, while electron-donating groups can decrease it.
The steric bulk of the C5 substituent also plays a significant role in modulating reactivity. Large, bulky groups can hinder the approach of nucleophiles to the carbonyl carbon, leading to a decrease in reaction rates.
Furthermore, the introduction of unsaturation in the lactone ring, to form a butenolide, can significantly alter its reactivity profile. The double bond can participate in various reactions, such as Michael additions, which are not possible with the saturated lactone.
In Vitro Studies on Cell Lines (e.g., Cytotoxicity Screening, excluding clinical data)
In vitro cytotoxicity screening is a common method for evaluating the potential anticancer activity of novel compounds. nih.gov Analogues of this compound can be screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. nih.gov
SAR studies in this context aim to identify the structural features that contribute to cytotoxic activity. For example, the presence of a specific substituent at the C5 position, or a particular stereochemistry, may be crucial for activity. The mechanism of cytotoxicity can also be investigated, for instance, by determining whether the compounds induce apoptosis or necrosis in cancer cells.
The following table presents hypothetical IC50 values for a series of (5R)-5-substituted oxolan-2-one analogues against a cancer cell line, illustrating how SAR data can be presented:
| Compound | 5-Substituent | IC50 (µM) |
|---|---|---|
| 1 | Phenyl | 15.2 |
| 2 | 4-Chlorophenyl | 8.5 |
| 3 | 4-Methoxyphenyl | 25.1 |
| 4 | Naphthyl | 5.8 |
Antimicrobial Activity Investigations of Oxolan-2-one Analogues
The antimicrobial activity of oxolan-2-one analogues can be investigated against a range of pathogenic bacteria and fungi. nih.govrhhz.netnih.govicm.edu.pldaneshyari.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
SAR studies in this area focus on identifying the structural modifications that enhance antimicrobial activity. For example, the introduction of a halogen atom or a nitro group on the phenyl ring at the C5 position may lead to increased potency. The lipophilicity of the molecule is often a critical factor for antimicrobial activity, as it can influence the ability of the compound to penetrate the microbial cell wall.
The following table shows hypothetical MIC values for a series of this compound analogues against a bacterial strain, demonstrating how SAR data can be compiled:
| Compound | 5-Substituent | MIC (µg/mL) |
|---|---|---|
| 1 | Phenyl | >128 |
| 2 | 4-Bromophenyl | 32 |
| 3 | 3,4-Dichlorophenyl | 16 |
| 4 | 4-Nitrophenyl | 8 |
Chemical Characterization of Sensory and Flavor Properties (e.g., Aroma Profiles of Chiral Lactones)
Chiral lactones are well-known for their distinct sensory and flavor properties, which are often dependent on their stereochemistry. sciopen.comwikipedia.orgnoseprose.comresearchgate.netactapol.net The aroma profiles of this compound and its analogues can be characterized using techniques such as gas chromatography-olfactometry (GC-O).
SAR studies in this context aim to understand how structural modifications influence the perceived aroma. The length and branching of an alkyl chain at the C5 position, for example, can have a significant impact on the odor profile. fraterworks.comleffingwell.comresearchgate.net The enantiomers of a chiral lactone often have different aroma characteristics, with one enantiomer being responsible for the characteristic odor of a particular fruit or food product. tandfonline.com
The following table provides examples of the aroma profiles of some chiral γ-lactones, illustrating the diversity of sensory properties within this class of compounds:
| Lactone | Aroma Profile |
|---|---|
| (R)-γ-Decalactone | Fruity, peachy |
| (S)-γ-Decalactone | Creamy, coconut-like |
| (R)-γ-Nonalactone | Coconut, creamy |
| (S)-γ-Nonalactone | Waxy, herbaceous |
Advanced Applications of 5r 5 Phenyloxolan 2 One in Chemical Synthesis
(5R)-5-phenyloxolan-2-one as a Chiral Building Block in Complex Molecule Construction
The inherent chirality of this compound makes it a sought-after precursor in the total synthesis of natural products and other biologically active compounds. The phenyl group at the stereogenic center provides steric bulk, which can effectively direct the stereochemical outcome of subsequent reactions. Organic chemists have capitalized on the reactivity of the lactone ring, employing various ring-opening strategies to introduce new functionalities and build molecular complexity in a stereodefined manner.
One notable application is in the synthesis of polyketide natural products, where the stereochemistry of multiple chiral centers is crucial for biological activity. By using this compound as a starting material, chemists can ensure the correct configuration at a key position early in the synthetic sequence. For instance, the nucleophilic attack of an organometallic reagent on the carbonyl group of the lactone, followed by subsequent transformations, can lead to the formation of acyclic chains with pendant chiral centers, which are common motifs in polyketide structures.
The diastereoselective reactions of enolates derived from this compound have also been extensively explored. Alkylation, aldol (B89426), and Michael addition reactions often proceed with high levels of stereocontrol, dictated by the resident chiral center. This allows for the construction of intricate carbon skeletons with multiple contiguous stereocenters, a common challenge in the synthesis of complex molecules.
Utilization in the Synthesis of Other Chiral Scaffolds and Intermediates
Beyond its direct incorporation into target molecules, this compound serves as a valuable precursor for the synthesis of other important chiral scaffolds and intermediates. The versatility of the lactone functionality allows for its conversion into a variety of other functional groups, thereby expanding its synthetic utility.
Ring-opening of this compound with different nucleophiles provides access to a range of chiral 1,4-bifunctional compounds. For example, reaction with amines leads to chiral γ-hydroxy amides, while hydrolysis or alcoholysis yields the corresponding γ-hydroxy acids or esters. These products are themselves valuable chiral building blocks that can be further elaborated into more complex structures.
Furthermore, reduction of the lactone can afford chiral diols, which are important precursors for the synthesis of chiral ligands for asymmetric catalysis. The stereochemistry of the diol is directly derived from that of the starting lactone, ensuring high enantiomeric purity. These ligands can then be used to induce chirality in a wide array of chemical transformations.
Below is a table summarizing the transformation of this compound into various chiral intermediates:
| Nucleophile/Reagent | Resulting Chiral Intermediate |
| Amine (R-NH2) | (R)-4-hydroxy-4-phenyl-N-R-butanamide |
| Water/Acid | (R)-4-hydroxy-4-phenylbutanoic acid |
| Alcohol (R-OH)/Acid | (R)-alkyl 4-hydroxy-4-phenylbutanoate |
| Reducing Agent (e.g., LiAlH4) | (R)-1-phenylbutane-1,4-diol |
Role in the Development of New Synthetic Methodologies and Reagents
The unique reactivity and well-defined stereochemistry of this compound have also positioned it as a valuable tool in the development of new synthetic methodologies and reagents. Its use as a chiral auxiliary, for instance, has been explored to control the stereochemistry of reactions on an attached prochiral molecule. After the desired transformation, the auxiliary can be cleaved and recovered, having served its purpose of inducing chirality.
Moreover, derivatives of this compound have been investigated as potential chiral ligands for transition metal-catalyzed reactions. The introduction of coordinating groups onto the basic scaffold can lead to the formation of novel chiral environments around a metal center, enabling enantioselective transformations such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
The study of the stereoselective reactions of this compound has also contributed to a deeper understanding of fundamental principles in asymmetric synthesis. By examining the factors that govern the diastereoselectivity of its reactions, chemists can develop more accurate models for predicting the stereochemical outcome of similar transformations, thereby accelerating the development of new and efficient synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
